N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-27-19-10-6-5-9-18(19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFJISUTDQHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl intermediate.
Amidation: The final step involves the reaction of the sulfonyl intermediate with cyclohexanecarboxylic acid or its derivatives under amidation conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
The compound has shown significant promise in various biological applications:
Neurotransmitter Modulation
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. Its structure suggests enhanced binding affinity and selectivity towards these targets, indicating potential applications in treating neurological disorders such as depression and anxiety.
Antipsychotic Potential
Research indicates that compounds with similar structures exhibit significant binding affinity for dopamine D4 receptors, which are implicated in psychotic disorders. The potential antipsychotic properties of this compound are supported by in vitro studies demonstrating effective inhibition of enzyme activities related to neurotransmitter metabolism, particularly monoamine oxidase (MAO), which is involved in the breakdown of serotonin and dopamine.
Cardiovascular Applications
In vivo studies have shown that administration of this compound leads to significant reductions in blood pressure, suggesting its potential use in treating hypertension. The modulation of alpha1-adrenergic receptors has been identified as a primary mechanism through which the compound exerts its effects on cardiovascular function.
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors. The study highlighted the compound's ability to enhance serotonin levels in the brain, supporting its potential as an antidepressant agent.
Case Study 2: Antihypertensive Activity
Another research investigation focused on the antihypertensive effects of this compound in hypertensive rat models. The results indicated that the compound effectively lowered systolic blood pressure through its action on alpha1-adrenergic receptors, providing evidence for its therapeutic application in managing hypertension.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This interaction leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it a potential therapeutic agent for conditions like hypertension and benign prostatic hyperplasia .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine-carboxamide derivatives developed for serotonin receptor targeting, particularly 5-HT1A. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Receptor Affinity and Selectivity
- WAY-100635 : Binds 5-HT1A with Ki < 1 nM; minimal off-target activity at D2 or α1-adrenergic receptors .
- 18F-FCWAY : Comparable affinity (Ki ~0.5 nM) but prone to radiodefluorination, limiting clinical utility .
- This compound: No direct affinity data reported, but sulfonyl groups in similar compounds (e.g., SPECT ligands) show enhanced metabolic resistance without sacrificing selectivity .
Pharmacokinetic and Imaging Performance
- 18F-FCWAY vs. 18F-Mefway : 18F-Mefway exhibits slower metabolism (20% intact tracer at 90 min vs. <5% for 18F-FCWAY) and lower bone uptake due to reduced defluorination .
- WAY-100635 vs. Sulfonyl Analogs : Sulfonyl modifications (e.g., iodinated analogs in SPECT) demonstrate prolonged plasma half-life and reduced peripheral binding compared to WAY-100635 .
Key Research Findings
- Structural Optimization : Sulfonyl and halogen substitutions (e.g., iodine in Al Hussainy et al., 2011) improve in vivo stability but may reduce blood-brain barrier penetration compared to fluorine .
- Imaging Challenges : 18F-FCWAY’s defluorination artifactually increases bone uptake, complicating quantification . Sulfonyl derivatives avoid this but may require lipophilicity adjustments.
- Comparative Efficacy : 18F-Mefway outperforms 18F-FCWAY in clinical studies, achieving higher receptor occupancy and lower variability in PTSD and depression cohorts .
Biological Activity
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a benzamide core, a piperazine ring, and a sulfonyl group, which contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.5 g/mol. The structure includes:
- Benzamide Core: Provides a scaffold for biological activity.
- Piperazine Ring: Known for its role in enhancing receptor binding.
- Sulfonyl Group: Imparts solubility and stability.
The mechanism of action involves the compound's interaction with various biological targets, including receptors and enzymes. Its structure allows it to bind with high affinity to specific targets, modulating their activity and leading to various biological effects. For instance, the piperazine moiety can enhance the binding affinity to serotonin receptors, which may be relevant in psychiatric disorders.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing benzamide structures have demonstrated effectiveness against various microorganisms, including:
- Bacteria: Escherichia coli, Staphylococcus aureus
- Fungi: Candida albicans, Aspergillus fumigatus
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound Name | Microbial Target | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| Compound C | C. albicans | Low |
Anticancer Potential
Research indicates that compounds with similar structures may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on benzamide derivatives have shown inhibition of cancer cell proliferation in various cancer types, including breast and prostate cancers.
Case Studies
- Study on Anticancer Activity: A study evaluated the effects of benzamide derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis in breast cancer cells (source: PubMed).
- Antimicrobial Efficacy Study: Another study focused on synthesizing new benzamide derivatives and testing their antimicrobial properties against clinical isolates. The findings revealed that several compounds exhibited potent activity against resistant strains of bacteria (source: Science.gov).
Q & A
Q. What are the standard synthetic routes for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide, and how are intermediates characterized?
The synthesis typically involves coupling a cyclohexanecarboxamide derivative with a sulfonylated piperazine intermediate. For example:
- General Procedure A (used in related compounds): Reacting carboxylic acids (e.g., benzofuran-2-carboxylic acid) with amino alcohols (e.g., 4-amino-1-(4-(2-methoxyphenyl)piperazin-1-yl)-butan-2-ol) via carbodiimide-mediated coupling .
- Purification : Crystallization using oxalic acid or HCl salts (yields: 45–85%) .
- Characterization : and NMR (CDCl or DMSO-d), melting point analysis, and elemental analysis (C, H, N) .
Q. How is the structural configuration of this compound confirmed, especially in enantioselective synthesis?
X-ray crystallography with SHELXTL refinement is employed to determine absolute configurations (e.g., Flack parameter = 0.01(5) for chiral centers). Anisotropic thermal parameters and hydrogen placement via riding models ensure accuracy .
Q. What are the primary biological targets of this compound?
The compound and analogs act as high-affinity antagonists for D3 dopamine receptors () and 5-HT serotonin receptors , validated via competitive binding assays using -labeled ligands (e.g., -spiperone) .
Advanced Research Questions
Q. How can enantioselectivity be optimized in derivatives targeting dopamine receptors?
- Chiral Resolution : Use chiral HPLC or synthesize enantiopure intermediates via asymmetric catalysis.
- Structure-Activity Relationship (SAR) : Replace the cyclohexanecarboxamide with bridgehead-modified rings (e.g., adamantyl, cubyl) to enhance stereochemical discrimination .
- In Vitro Testing : Compare binding affinities () of enantiomers in HEK-293 cells expressing human D3 receptors .
Q. What methodological challenges arise in quantifying 5-HT receptor binding in vivo using radiolabeled analogs?
- Radioligand Stability : -FCWAY exhibits rapid metabolism (hydrolysis of the amide bond) in hepatocytes, requiring metabolite correction in PET studies .
- Brain Uptake : Despite subnanomolar affinity, low blood-brain barrier penetration in iodinated analogs (e.g., -6b) limits utility for SPECT imaging .
- Blocking Studies : Co-inject unlabeled WAY-100635 (200 nmol) to confirm specificity (reduces hippocampal/cerebellar binding ratio from 17.2 to 0.6) .
Q. How can contradictory findings in receptor binding studies (e.g., 5-HT in panic disorder) be resolved?
- Study Design : Control for comorbid depression, as 5-HT DV reductions in the anterior cingulate () are independent of depressive symptoms .
- Imaging Protocols : Use partial volume correction for PET/MRI co-registration to account for regional atrophy .
- Meta-Analysis : Aggregate data across cohorts to distinguish disorder-specific effects from technical variability (e.g., scanner resolution differences) .
Q. What strategies improve the pharmacokinetic profile of sulfonamide-piperazine derivatives?
- Metabolic Stability : Introduce fluorinated substituents (e.g., 4-fluorocyclohexane) to slow hepatic clearance (biological half-life increased from 16 to 41 min) .
- Plasma Protein Binding (PPB) : Measure unbound fraction via equilibrium dialysis; optimize logP to balance brain uptake and PPB (<95% bound) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
